(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-yl]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one
(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-yl]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one
Brand Name:
Vulcanchem
CAS No.:
142383-53-7
VCID:
VC0116612
InChI:
InChI=1S/C33H54O8/c1-19-17-21(3)29(36)32-31(41-32)27(35)13-11-9-10-12-14-28(40-33(38)22(4)18-19)20(2)15-16-26(34)24(6)30(37)23(5)25(7)39-8/h9-12,17-18,20-21,23-32,34-37H,13-16H2,1-8H3/b11-9-,12-10-,19-17-,22-18-/t20?,21-,23-,24-,25+,26+,27?,28+,29+,30+,31?,32+/m1/s1
SMILES:
CC1C=C(C=C(C(=O)OC(CC=CC=CCC(C2C(C1O)O2)O)C(C)CCC(C(C)C(C(C)C(C)OC)O)O)C)C
Molecular Formula:
C33H54O8
Molecular Weight:
578.8 g/mol
(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-yl]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one
CAS No.: 142383-53-7
Main Products
VCID: VC0116612
Molecular Formula: C33H54O8
Molecular Weight: 578.8 g/mol
CAS No. | 142383-53-7 |
---|---|
Product Name | (1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-yl]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one |
Molecular Formula | C33H54O8 |
Molecular Weight | 578.8 g/mol |
IUPAC Name | (1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-dihydroxy-9-methoxy-6,8-dimethyldecan-2-yl]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one |
Standard InChI | InChI=1S/C33H54O8/c1-19-17-21(3)29(36)32-31(41-32)27(35)13-11-9-10-12-14-28(40-33(38)22(4)18-19)20(2)15-16-26(34)24(6)30(37)23(5)25(7)39-8/h9-12,17-18,20-21,23-32,34-37H,13-16H2,1-8H3/b11-9-,12-10-,19-17-,22-18-/t20?,21-,23-,24-,25+,26+,27?,28+,29+,30+,31?,32+/m1/s1 |
Standard InChIKey | VOLRALTUADVHPT-QOKPVGNQSA-N |
Isomeric SMILES | C[C@@H]1/C=C(\C=C(/C(=O)O[C@@H](C/C=C\C=C/CC(C2[C@H]([C@H]1O)O2)O)C(C)CC[C@@H]([C@@H](C)[C@H]([C@H](C)[C@H](C)OC)O)O)\C)/C |
SMILES | CC1C=C(C=C(C(=O)OC(CC=CC=CCC(C2C(C1O)O2)O)C(C)CCC(C(C)C(C(C)C(C)OC)O)O)C)C |
Canonical SMILES | CC1C=C(C=C(C(=O)OC(CC=CC=CCC(C2C(C1O)O2)O)C(C)CCC(C(C)C(C(C)C(C)OC)O)O)C)C |
Synonyms | FD 891 FD-891 |
PubChem Compound | 6444177 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume